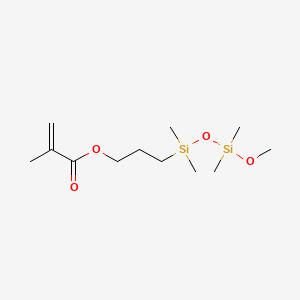
Polydimethylsiloxane, monomethacryloxypropyl terminated
Übersicht
Beschreibung
- PDMS-MAP is an organic silicon compound .
- It appears as a colorless or pale yellow liquid with low viscosity and surface tension.
- The compound is commonly used as a surfactant , offering excellent wetting and dispersing capabilities.
- Its applications span areas such as lubricants, greases, defoamers, and thickeners.
Synthesis Analysis
- PDMS-MAP can be synthesized through a reaction involving monomethacryloxypropyl groups and polydimethylsiloxane .
- One method involves the reaction of allyl alcohol with polydimethylsiloxane in the presence of a catalyst at elevated temperatures.
Molecular Structure Analysis
- The chemical formula for PDMS-MAP is C<sub>9</sub>H<sub>15</sub>O<sub>3</sub>[C<sub>2</sub>H<sub>6</sub>OSi]<sub>n</sub>C<sub>2</sub>H<sub>6</sub>Si-R .
- The structure consists of a polydimethylsiloxane backbone with monomethacryloxypropyl end groups.
Chemical Reactions Analysis
- PDMS-MAP can participate in various reactions, including UV curing due to its methacrylate functionality.
- It can be incorporated into silicone polymers and resins for applications such as medical devices .
Physical And Chemical Properties Analysis
- Boiling Point : Not applicable (NA).
- Density : 0.97 g/mL.
- Refractive Index @ 20°C : 1.406.
- Viscosity at 25°C : 70-80 cSt.
Wissenschaftliche Forschungsanwendungen
Rapid Prototyping and Lab-on-a-Chip Devices : Polydimethylsiloxane is used in rapid prototyping of microfluidic chips and micro-contact stamps. It enables the production of novel chip geometries for various lab-on-a-chip applications (Femmer, Kuehne, & Wessling, 2014).
Drug Delivery Systems : It acts as a biologically inert carrier for drugs. Functional groups can be introduced into the polymer for attachment to drugs, making it suitable for controlled drug release (Bachrach & Zilkha, 1984).
Biomedical and Biotechnological Applications : Polydimethylsiloxane is widely used in construction, biological, and biomedical applications due to its biocompatibility. It's used in minimizing the effects of deposition of salts and proteins (De Smet, Rymarczyk-Machał, & Schacht, 2011).
Microfluidic Devices for Neuroscience Research : It is also used in the fabrication of microelectrode array devices with microfluidic features for electrophysiological observations in neuroscience research (Ren et al., 2015).
Synthesis and Characterization for Industrial Applications : Its synthesis, characterization, surface modifications, and formation of vital biodegradable films/membranes enhance various industrial applications including textile industry (Zaman et al., 2019).
Production of Micro-sized Particles for Diverse Applications : It is used to produce micro-sized PDMS particles for applications in biomedicine, biotechnology, pharmacy, and engineering (Muñoz-Sánchez et al., 2016).
Sensor Applications : Due to its flexibility, chemical stability, and low glass transition temperature, PDMS is suitable for micromachined mechanical and chemical sensors (Lötters et al., 1997).
Fabrication Techniques : PDMS is extensively used in the fabrication of microfluidic devices due to its ease of work, economy, and transparency (Friend & Yeo, 2010).
Biomedical Engineering Applications : Its biocompatibility and excellent properties make it suitable for biomedical applications like medical implants and cardiovascular flow replication (Miranda et al., 2021).
Surface Engineering for Stem Cell Research : Polydimethylsiloxane surfaces can be engineered for stabilized mesenchymal stem cell adhesion and multipotency, enhancing its use in mechanobiology and microfluidic chips (Chuah et al., 2015).
Safety And Hazards
- PDMS-MAP is generally considered safe for use.
- However, always follow safety guidelines and handle it in a well-ventilated area.
- Refer to the provided SDS sheets for specific safety information.
Zukünftige Richtungen
- Research on PDMS-MAP continues, exploring novel applications and optimizing its properties.
- Investigate its potential in emerging fields such as biomedical engineering , nanotechnology , and advanced materials .
Eigenschaften
IUPAC Name |
3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4Si2/c1-11(2)12(13)15-9-8-10-17(4,5)16-18(6,7)14-3/h1,8-10H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRNOHIEWSINLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](C)(C)O[Si](C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 121233057 | |
CAS RN |
104780-61-2, 146632-07-7 | |
| Record name | Siloxanes and Silicones, di-Me, 3-[(1-oxo-2-propen-1-yl)oxy]propyl group-terminated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | METHACRYLOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methacryloxypropyl-methylsiloxane)-dimethylsiloxane copolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



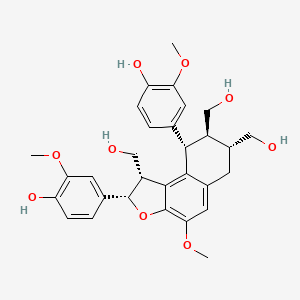
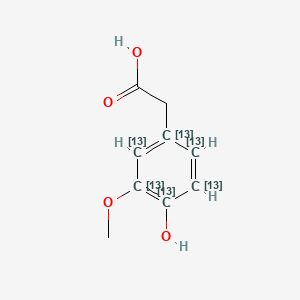
![2-[Methyl(nitroso)amino]-3-phenylpropanoic acid](/img/structure/B564688.png)
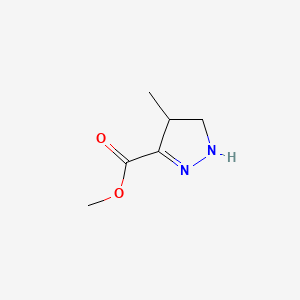
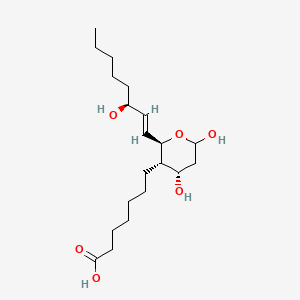
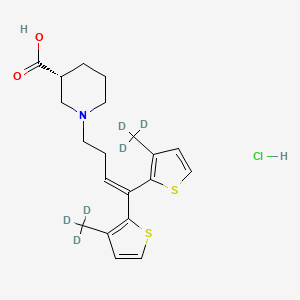
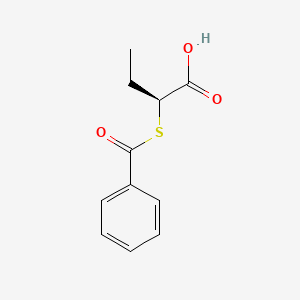
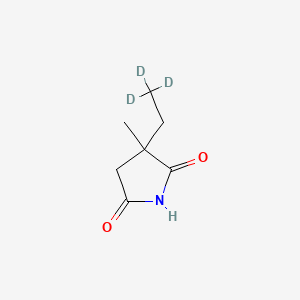
![(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B564696.png)
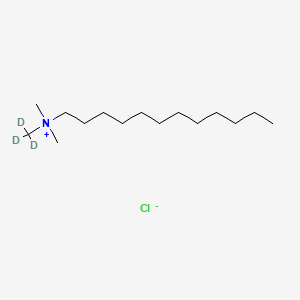
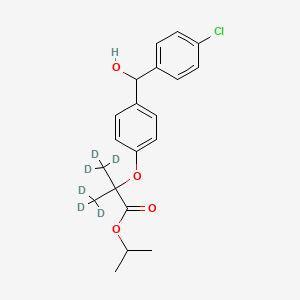
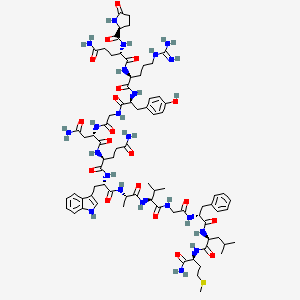

![alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol](/img/structure/B564706.png)